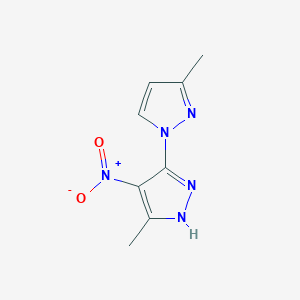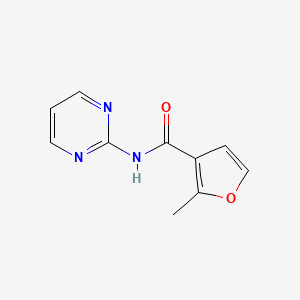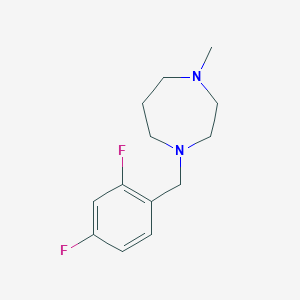![molecular formula C21H23N3O3 B5680888 N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide, also known as P7C3, is a small molecule compound that has been shown to promote neurogenesis and protect against neuronal death in animal models. The compound was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, led by Dr. Andrew Pieper. Since then, P7C3 has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurodegenerative diseases.
作用机制
The exact mechanism of action of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is not yet fully understood, but it is believed to work by promoting the survival and proliferation of neural stem cells in the brain. N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and physiological effects:
In addition to its neuroprotective and neurogenic effects, N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has been shown to have anti-inflammatory and anti-apoptotic effects in animal models. It has also been shown to improve mitochondrial function and reduce oxidative stress in neurons.
实验室实验的优点和局限性
One advantage of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is that it is a small molecule compound that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in humans.
未来方向
There are several potential future directions for research on N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide. One area of focus could be on developing more potent and selective analogs of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide that have improved efficacy and fewer side effects. Another area of focus could be on investigating the potential of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, further research could be done to elucidate the mechanism of action of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide and to better understand its effects on neural stem cells and neurons.
合成方法
The synthesis of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and 3-bromopropene to form 2-(3-bromopropyl)-4,6-dimethoxybenzaldehyde. This intermediate is then reacted with 1H-indazole in the presence of a palladium catalyst to form N-[3-(1H-indazol-1-yl)propyl]-2-(4,6-dimethoxyphenyl)acetamide. Finally, this compound is treated with methanesulfonyl chloride and triethylamine to form N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide.
科学研究应用
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has been shown to have neuroprotective and neurogenic effects in animal models, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has been shown to improve cognitive function in mice, suggesting that it may have potential applications in the treatment of cognitive disorders such as dementia and schizophrenia.
属性
IUPAC Name |
N-(3-indazol-1-ylpropyl)-7-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-8-7-15-11-17(14-27-20(15)12-18)21(25)22-9-4-10-24-19-6-3-2-5-16(19)13-23-24/h2-3,5-8,12-13,17H,4,9-11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRWEJCBALBKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCCCN3C4=CC=CC=C4C=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5680813.png)
![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)

![3-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5680866.png)


![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5680924.png)